molecular formula C17H23N3O5S B7702907 4-Methoxy-N-[(oxolan-2-YL)methyl]-3-(3-propyl-1,2,4-oxadiazol-5-YL)benzene-1-sulfonamide

4-Methoxy-N-[(oxolan-2-YL)methyl]-3-(3-propyl-1,2,4-oxadiazol-5-YL)benzene-1-sulfonamide

Cat. No.: B7702907
M. Wt: 381.4 g/mol
InChI Key: PGYRJXPCEHXETC-UHFFFAOYSA-N
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Description

4-Methoxy-N-[(oxolan-2-YL)methyl]-3-(3-propyl-1,2,4-oxadiazol-5-YL)benzene-1-sulfonamide is a complex organic compound that features a benzene ring substituted with a methoxy group, a sulfonamide group, and an oxadiazole ring

Properties

IUPAC Name

4-methoxy-N-(oxolan-2-ylmethyl)-3-(3-propyl-1,2,4-oxadiazol-5-yl)benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H23N3O5S/c1-3-5-16-19-17(25-20-16)14-10-13(7-8-15(14)23-2)26(21,22)18-11-12-6-4-9-24-12/h7-8,10,12,18H,3-6,9,11H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PGYRJXPCEHXETC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC1=NOC(=N1)C2=C(C=CC(=C2)S(=O)(=O)NCC3CCCO3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H23N3O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

381.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Methoxy-N-[(oxolan-2-YL)methyl]-3-(3-propyl-1,2,4-oxadiazol-5-YL)benzene-1-sulfonamide typically involves multiple steps:

    Formation of the Oxadiazole Ring: The oxadiazole ring can be synthesized by reacting a suitable nitrile with hydroxylamine in the presence of a base.

    Sulfonamide Formation: The sulfonamide group is introduced by reacting the benzene derivative with a sulfonyl chloride in the presence of a base.

    Methoxy Substitution: The methoxy group is introduced via a nucleophilic substitution reaction using methanol and a suitable leaving group.

    Oxolan-2-YL Methyl Substitution: The oxolan-2-YL methyl group is introduced through a nucleophilic substitution reaction involving an appropriate oxirane derivative.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy group, leading to the formation of aldehydes or carboxylic acids.

    Reduction: Reduction reactions can occur at the oxadiazole ring, potentially leading to the formation of amines.

    Substitution: The compound can undergo various substitution reactions, particularly at the benzene ring and the oxadiazole ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.

    Substitution: Common reagents include halogenating agents, nucleophiles, and bases.

Major Products

    Oxidation Products: Aldehydes, carboxylic acids.

    Reduction Products: Amines.

    Substitution Products: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Potential use as a pharmaceutical intermediate or active ingredient.

Mechanism of Action

The mechanism of action of 4-Methoxy-N-[(oxolan-2-YL)methyl]-3-(3-propyl-1,2,4-oxadiazol-5-YL)benzene-1-sulfonamide is not fully understood, but it is believed to involve interactions with specific molecular targets such as enzymes or receptors. The oxadiazole ring and sulfonamide group are known to interact with biological molecules, potentially inhibiting enzyme activity or modulating receptor function.

Comparison with Similar Compounds

Similar Compounds

    4-Methoxy-N-[(oxolan-2-YL)methyl]-3-(3-propyl-1,2,4-oxadiazol-5-YL)benzene-1-sulfonamide: Unique due to the combination of the oxadiazole ring, sulfonamide group, and methoxy group.

    Other Oxadiazole Derivatives: Similar in structure but may lack the sulfonamide or methoxy groups.

    Other Sulfonamide Derivatives: Similar in structure but may lack the oxadiazole or methoxy groups.

Uniqueness

The uniqueness of this compound lies in its combination of functional groups, which may confer unique biological activities and chemical reactivity compared to other compounds.

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